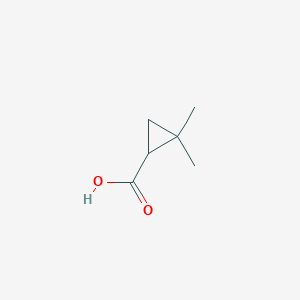

2,2-Dimethylcyclopropanecarboxylic acid

説明

Historical Context and Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis

The study of cyclopropane derivatives began with the first synthesis of cyclopropane itself in 1881 by the Austrian chemist August Freund. wikipedia.org Freund produced the simple cycloalkane by treating 1,3-dibromopropane (B121459) with sodium, confirming its three-membered ring structure. wikipedia.org This discovery opened the door to a new class of cyclic compounds characterized by significant ring strain due to their compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org

This inherent strain is not a liability but rather a powerful tool in organic synthesis. epa.gov The high strain energy, estimated at 29 kcal/mol for cyclopropane, makes the ring susceptible to controlled ring-opening reactions, allowing cyclopropane derivatives to serve as versatile three-carbon synthons. wikipedia.orgnih.gov Chemists can strategically cleave the ring to introduce functionality and build larger, more complex molecules. epa.gov

Furthermore, the incorporation of the cyclopropane motif into molecules has become a key strategy in medicinal chemistry. nbinno.com The rigid structure of the ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target. nbinno.comrsc.org Additionally, the cyclopropane ring is generally resistant to common metabolic pathways, which can improve the metabolic stability and pharmacokinetic profile of a drug. nbinno.com This combination of unique reactivity and structural benefits has established cyclopropane derivatives as indispensable components in the synthesis of natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net

Stereochemical Considerations: Enantiomers and Diastereomers of 2,2-Dimethylcyclopropanecarboxylic Acid

The molecular structure of this compound contains a single chiral center at the C1 position of the cyclopropane ring (the carbon atom bonded to the carboxylic acid group). Consequently, the compound exists as a pair of enantiomers: (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid and its mirror image, (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov

These enantiomers are stereochemically distinct and often exhibit different biological activities in chiral environments. A prominent example is the use of the (S)-(+) enantiomer as a key intermediate in the synthesis of Cilastatin. researchgate.netmanusaktteva.com Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I and is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation, thereby prolonging its antibacterial effect. nih.govdrugbank.com The precise stereochemistry of the (S)-(+) isomer is crucial for its inhibitory function. researchgate.net

Due to the importance of enantiomerically pure forms, significant research has focused on methods for their preparation, which primarily involve either asymmetric synthesis or the resolution of a racemic mixture.

Chiral Resolution Methods: The separation of the racemic acid is a common industrial approach. This is typically achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties (like solubility) and can be separated. wikipedia.org

Diastereomeric Salt Formation: The racemic acid is reacted with a single enantiomer of a chiral resolving agent, such as an optically active amine or alcohol. For example, L-carnitine oxalate (B1200264) has been used to form diastereomeric salts with this compound, allowing for separation through fractional crystallization. researchgate.net After separation, the resolving agent is removed to yield the pure enantiomer. researchgate.netwikipedia.org

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. Racemic esters of the acid, such as ethyl-2,2-dimethylcyclopropanecarboxylate, can be subjected to hydrolysis by a lipase (B570770), like Novozyme 435. tandfonline.comcjcatal.com The enzyme selectively hydrolyzes one ester enantiomer to the carboxylic acid, leaving the other ester enantiomer unreacted. The resulting acid and ester can then be easily separated. tandfonline.comcjcatal.com

Diastereomers in Derivatives: While this compound itself only has enantiomers, its derivatives can exist as diastereomers. If an additional substituent is introduced onto the cyclopropane ring at the C3 position, two new stereocenters are created (at C1 and C3). This gives rise to diastereomers, which are typically described with cis and trans nomenclature based on the relative orientation of the substituents on the ring. ontosight.ai For example, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Permethric acid), a key component of pyrethroid insecticides, exists as cis and trans diastereomers, each of which is also a pair of enantiomers. nih.govwikipedia.org The separation and synthesis of these specific stereoisomers are critical as the insecticidal properties are often dependent on the exact stereochemistry. wikipedia.org

| Method | Description | Resolving Agent/Catalyst | Advantage |

| Diastereomeric Salt Crystallization | Reaction of racemic acid with a chiral base to form diastereomeric salts that are separated by crystallization. researchgate.net | L-carnitine oxalate researchgate.net | Established industrial method. |

| Enzymatic Hydrolysis | Selective hydrolysis of one enantiomer of a racemic ester. tandfonline.comcjcatal.com | Lipase (e.g., Novozyme 435) tandfonline.comcjcatal.com | High enantioselectivity, mild reaction conditions. cjcatal.com |

| Asymmetric Cyclopropanation | Direct synthesis of an enantiomerically enriched product from achiral starting materials. researchgate.net | Chiral iron carbene complex researchgate.net | Direct access to the desired enantiomer, potentially reducing waste. wikipedia.org |

Overview of Key Research Areas and Challenges

Research into this compound and its derivatives is driven by their established utility and potential for new applications in life sciences and materials.

Key Research Areas:

Pharmaceutical Synthesis: The primary application is in the pharmaceutical industry, where (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is an indispensable precursor to Cilastatin. researchgate.netnih.gov Research continues to optimize the synthesis of this intermediate to ensure a stable and cost-effective supply for this widely used drug combination. researchgate.net

Agrochemical Development: Derivatives of this compound form the acidic core of many synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. google.comscbt.com These compounds are characterized by high insecticidal activity. Ongoing research focuses on creating new derivatives with improved efficacy, lower toxicity to non-target organisms, and better environmental degradation profiles.

Asymmetric Catalysis: The demand for enantiomerically pure compounds fuels research into new and more efficient methods of asymmetric synthesis. This includes the development of novel chiral catalysts (metal-based or enzymatic) that can produce the desired enantiomer of this compound or its derivatives with high yield and enantiomeric excess. nih.gov

Challenges:

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMOMYTTGHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293799 | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-26-0, 75885-59-5 | |

| Record name | NSC92357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylcyclopropanecarboxylic Acid and Its Stereoisomers

Racemic Synthesis Approaches

Racemic 2,2-dimethylcyclopropanecarboxylic acid can be synthesized through various chemical routes, including cyclopropanation reactions and other alternative strategies.

Synthesis via Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a primary method for synthesizing the target molecule. Different catalytic systems and starting materials can be employed to achieve this transformation.

A notable method for cyclopropanation involves the use of a catalytic system composed of zinc powder, copper(I) chloride, and acetyl chloride with dibromomethane (B42720). researchgate.net This approach facilitates the formation of the cyclopropane ring structure. The reaction is an adaptation of the Simmons-Smith reaction, where a zinc carbenoid is generated to react with an alkene. The presence of acetyl chloride is reported to promote the reaction. msu.edu

A multi-step synthesis starting from 2-methylbutenoic acid provides a viable route to this compound. researchgate.net This process involves three main stages:

Esterification: The initial step is the conversion of 2-methylbutenoic acid to its corresponding ester.

Cyclopropanation: The ester then undergoes a cyclopropanation reaction.

Hydrolysis: The final step is the hydrolysis of the resulting cyclopropyl (B3062369) ester to yield the desired carboxylic acid.

Table 1: Synthesis via 2-Methylbutenoic Acid

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Esterification | 2-Methylbutenoic acid, Alcohol, Acid catalyst |

| 2 | Cyclopropanation | Ester intermediate, Cyclopropanating agent |

| 3 | Hydrolysis | Cyclopropyl ester, Base or Acid |

An alternative synthesis involves the reaction of isobutylene (B52900) oxide with a phosphonoacetic acid trialkyl ester. google.com This process directly forms an alkyl ester of this compound, which is subsequently hydrolyzed to the final acid product. The reaction is conducted in the presence of a base, such as an alkali hydride (e.g., sodium hydride), and typically in a high-boiling aromatic hydrocarbon solvent like o-xylene. The ester hydrolysis is then carried out using an alkali hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. google.com

Table 2: Key Parameters for Synthesis from Isobutylene Oxide

| Parameter | Details |

|---|---|

| Reactants | Isobutylene oxide, Phosphonoacetic acid trialkyl ester google.com |

| Base (Cyclization) | Alkali hydride (e.g., Sodium hydride) google.com |

| Solvent | High-boiling aromatic hydrocarbon (e.g., o-xylene) google.com |

| Reaction Temperature | 100-140°C google.com |

| Hydrolysis Base | Alkali hydroxide (e.g., Sodium hydroxide) google.com |

Ozonolysis serves as a method to produce this compound from appropriately substituted cyclopropane precursors. One documented route involves the asymmetric cyclopropanation of 2-methylpropene, followed by an exhaustive ozonolysis of the resulting cyclopropane derivative. researchgate.net This cleavage of a double bond within a side chain attached to the cyclopropane ring, followed by oxidation, leads to the formation of the carboxylic acid group. For instance, the ozonolysis of chrysanthemic acid esters, which possess a 2,2-dimethylcyclopropane core, has been used to generate derivatives that can be converted to the target acid. google.com The process typically involves bubbling ozone through a solution of the starting material at low temperatures, followed by a workup procedure to yield the carboxylic acid. google.commasterorganicchemistry.com

Alternative Racemic Routes

Beyond direct cyclopropanation of acyclic precursors, other strategies exist for the racemic synthesis of this compound. One such method begins with 4-chloro-4-methylvaleric acid ethyl ester, which undergoes a cyclization reaction to yield the desired product with a reported total yield of 48%. cjcatal.com

Another synthetic pathway starts from glycine (B1666218) ethyl ester hydrochloride. This multi-step process includes diazotization, cyclopropanation, and hydrolysis to first obtain racemic this compound. google.com This intermediate is then typically subjected to resolution to isolate the desired stereoisomer. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbutenoic acid |

| 4-chloro-4-methylvaleric acid ethyl ester |

| Acetyl chloride |

| Chrysanthemic acid |

| Copper(I) chloride |

| Dibromomethane |

| Glycine ethyl ester hydrochloride |

| Isobutylene oxide |

| o-xylene |

| Phosphonoacetic acid trialkyl ester |

| Potassium hydroxide |

| Sodium hydride |

| Sodium hydroxide |

Asymmetric Synthesis of Chiral this compound

Asymmetric synthesis provides a direct pathway to chiral molecules, avoiding the need for resolving racemic mixtures, which is often inefficient. This section explores two prominent asymmetric strategies: the use of chiral metal carbene complexes and biocatalysis.

Chiral Metal Carbene Complexes in Asymmetric Cyclopropanation

The catalytic asymmetric cyclopropanation of olefins using metal carbene complexes is a powerful tool for the construction of chiral cyclopropanes. In this context, iron, an earth-abundant and biocompatible metal, has emerged as a promising catalyst.

The direct asymmetric cyclopropanation of 2-methylpropene with a chiral iron carbene complex has been demonstrated as a viable route to S-(+)-2,2-dimethylcyclopropanecarboxylic acid. In a notable study, the reaction between 2-methylpropene and a chiral iron carbene complex, where the chirality is located on the carbene ligand, followed by an exhaustive ozonolysis workup, yielded the desired S-(+)-2,2-dimethylcyclopropanecarboxylic acid with an enantiomeric excess (ee) of up to 92%. researchgate.net This method highlights the potential of using readily available starting materials to forge the chiral cyclopropane ring with a high degree of stereocontrol.

The enantioselectivity of metal-catalyzed asymmetric cyclopropanation reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. nih.gov The ligand creates a chiral environment around the metal, influencing the trajectory of the approaching olefin and the subsequent carbene transfer, thereby dictating the stereochemistry of the resulting cyclopropane.

In the case of iron-catalyzed cyclopropanations, various chiral ligands have been explored to induce high enantioselectivity. These include ligands based on porphyrins, and bisoxazolines (BOX). For instance, chiral spiro-bisoxazoline ligands have been successfully employed in iron-catalyzed asymmetric intramolecular cyclopropanation reactions, achieving high yields and excellent enantioselectivities (up to 97% ee). nih.gov While this example is for an intramolecular reaction, it underscores the effectiveness of chiral bisoxazoline ligands in controlling the stereochemical outcome of iron-catalyzed carbene transfer reactions. The steric and electronic properties of the chiral ligand are paramount in creating a selective catalytic pocket that favors the formation of one enantiomer over the other. The careful design and selection of the chiral ligand are therefore essential for achieving high enantiomeric excess in the synthesis of chiral this compound and other cyclopropane derivatives.

Biocatalytic Asymmetric Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal catalysts for the synthesis of chiral compounds.

One of the most effective biocatalytic methods for obtaining chiral this compound is the enzymatic kinetic resolution of its racemic esters. In this process, an enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched.

A prominent example is the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate. Various lipases have been screened for this transformation, demonstrating the feasibility of this approach. The selective enzymatic hydrolysis yields one enantiomer of this compound while the other enantiomer remains as the unreacted ethyl ester. This method provides access to both enantiomers of the target molecule.

Among the various lipases investigated, Novozyme 435, an immobilized form of lipase (B570770) B from Candida antarctica, has proven to be a particularly effective biocatalyst for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate. Research has shown that Novozyme 435 exhibits high activity and enantioselectivity in this reaction.

Under optimized conditions, the enzymatic hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate using Novozyme 435 can achieve a high yield and excellent enantiomeric excess for the desired S-(+)-2,2-dimethylcyclopropanecarboxylic acid. For instance, one study reported a yield of 45.6% and an enantiomeric excess of 99.2% for the S-(+)-enantiomer. This demonstrates the practical utility of Novozyme 435 for the large-scale production of enantiomerically pure this compound.

Research Findings on Biocatalytic Asymmetric Synthesis

The following table summarizes key findings from the lipase-catalyzed enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate.

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Novozyme 435 | Racemic Ethyl-2,2-dimethylcyclopropane carboxylate | S-(+)-2,2-Dimethylcyclopropanecarboxylic acid | 45.6 | 99.2 |

Optimized Biocatalytic Reaction Parameters (pH, temperature, enzyme/substrate ratio)

The efficiency of biocatalytic synthesis of this compound stereoisomers is highly dependent on the optimization of key reaction parameters. In the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate (DMCPE) to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA), the lipase Novozyme 435 has been identified as a particularly effective biocatalyst. cjcatal.com Systematic investigation into the reaction conditions revealed that a combination of specific parameters is crucial for maximizing both yield and enantiomeric excess. cjcatal.com

The optimal conditions for this biotransformation were determined to be a temperature of 30°C and a buffer pH of 7.2. cjcatal.com The ideal concentrations for the substrate and enzyme were found to be 65 mmol/L of DMCPE and 16 g/L of Novozyme 435, respectively. cjcatal.com Under these optimized parameters, a reaction time of 64 hours resulted in a product yield of 45.6% with a high enantiomeric excess of 99.2% for S-(+)-DMCPA. cjcatal.com The stability of Novozyme 435 was also notable, as it retained over 70% of its initial activity after being reused three times, highlighting its potential for industrial applications. cjcatal.com

Table 1: Optimized Parameters for Biocatalytic Synthesis of S-(+)-DMCPA

| Parameter | Optimal Value |

|---|---|

| Enzyme | Novozyme 435 |

| Substrate (DMCPE) Concentration | 65 mmol/L |

| Enzyme Dosage | 16 g/L |

| Buffer pH | 7.2 |

| Reaction Temperature | 30°C |

| Reaction Time | 64 h |

| Yield of S-(+)-DMCPA | 45.6% |

| Enantiomeric Excess (ee) | 99.2% |

Role of Engineered Esterases (e.g., RhEst1) in Production Efficiency

Protein engineering plays a pivotal role in enhancing the efficiency of biocatalysts for the synthesis of chiral compounds like this compound. A notable example is the carboxylic esterase RhEst1, identified from Rhodococcus sp. ECU1013, which catalyzes the hydrolysis of S-ethyl-2,2-dimethylcyclopropanecarboxylate (S-DmCpCe) with high enantioselectivity. osti.gov

Through structure-based rational design, specific mutations have been introduced into the RhEst1 enzyme to improve its catalytic performance. The catalytic triad (B1167595) of RhEst1 consists of Ser101, Asp225, and His253. osti.gov By modifying amino acid residues in the substrate-binding site, researchers have successfully enhanced the enzyme's activity. A triple mutant, designated RhEst1A147I/V148F/G254A, demonstrated a significant 5-fold increase in catalytic activity compared to the wild-type enzyme. osti.gov Further computational analysis and molecular dynamics simulations have identified other single mutations, such as G126S and R133L, that also lead to higher catalytic efficiency. osti.gov These engineered variants facilitate more efficient production of the desired chiral intermediate, which is crucial for industrial drug development. osti.gov

Two-Step, One-Pot Biotransformation from Nitriles (e.g., rac-2,2-dimethylcyclopropanecarbonitrile)

A highly efficient method for producing stereoisomers of this compound involves a two-step, one-pot biotransformation starting from a racemic nitrile precursor. researchgate.net This industrial process utilizes whole-cell catalysts containing both nitrile hydratase (NHase) and amidase enzymes to convert rac-2,2-dimethylcyclopropanecarbonitrile into the desired chiral products. researchgate.net

The process takes advantage of the sequential and stereoselective actions of the two enzymes within a single reaction vessel, which improves process efficiency by eliminating multiple synthetic and separation steps associated with traditional chemical routes. researchgate.net In this cascade, the nitrile hydratase first converts the racemic nitrile to the corresponding racemic amide. Subsequently, a stereoselective amidase hydrolyzes one of the amide enantiomers to the carboxylic acid, leaving the other amide enantiomer unreacted. researchgate.netresearchgate.net This one-pot strategy leads to the accumulation of (S)-2,2-dimethylcyclopropanecarboxamide with a high enantiomeric excess (99.6%) and a yield of 47%. researchgate.net The final products, the desired (S)-amide and the by-product (R)-2,2-dimethylcyclopropanecarboxylic acid, can then be separated. researchgate.net

Utilizing Nitrile Hydratase and Amidase

The combination of nitrile hydratase (NHase) and amidase provides a powerful enzymatic cascade for the synthesis of chiral carboxylic acids from nitriles. wikipedia.org These two enzymes work in concert to perform a sequential hydration and hydrolysis of the nitrile functional group. wikipedia.orgnih.gov

Nitrile Hydratase (NHase) : This metalloenzyme initiates the process by catalyzing the hydration of a nitrile (R-CN) to its corresponding primary amide (R-CONH₂). frontiersin.org This reaction is highly specific and occurs under mild conditions. researchgate.net

Amidase : The second enzyme, an amidase, then acts on the amide intermediate. It catalyzes the hydrolysis of the amide to produce the corresponding carboxylic acid (R-COOH) and ammonia. researchgate.net

Stereospecificity of Amidases (e.g., from Delftia tsuruhatensis)

The stereospecificity of the amidase enzyme is the cornerstone of the biocatalytic resolution of racemic 2,2-dimethylcyclopropanecarboxamide. A particularly effective enzyme for this purpose is the R-stereospecific amidase from Delftia tsuruhatensis. jiangnan.edu.cnnih.govjmb.or.kr This enzyme exhibits strict R-stereoselectivity, meaning it preferentially hydrolyzes the (R)-enantiomer of the racemic amide into (R)-2,2-dimethylcyclopropanecarboxylic acid. jiangnan.edu.cn

This selective degradation of the R-enantiomer allows for the accumulation of the desired (S)-2,2-dimethylcyclopropanecarboxamide, which can be isolated with very high enantiomeric excess (ee). jiangnan.edu.cnjmb.or.kr In an industrial-scale resolution, the amidase from D. tsuruhatensis was used to resolve racemic 2,2-dimethylcyclopropanecarboxamide, achieving an ee value of 99.32% for the remaining S-amide at a yield of 47.7%. jiangnan.edu.cn Interestingly, the intracellular amidase from D. tsuruhatensis strain ZJB-05174 has shown a temperature-dependent stereospecificity. The enantiomeric ratio decreased as the temperature increased from 30°C to 46°C, and a reversal of stereospecificity was observed at 56°C. nih.govcapes.gov.br This high degree of stereochemical control is critical for producing the optically pure intermediates required for pharmaceuticals. jiangnan.edu.cn

Emerging Methodologies in Stereoselective Cyclopropanation

The field of stereoselective cyclopropanation is continually evolving, with new methodologies emerging that offer novel routes to chiral cyclopropane derivatives, including precursors to this compound. unl.pt These advanced methods often leverage biocatalysis and novel chemical catalysis to achieve high levels of stereocontrol.

One promising frontier is the use of engineered hemoproteins as carbene transferases. rochester.edu Engineered myoglobin (B1173299) and dehaloperoxidase enzymes have been repurposed to catalyze asymmetric intramolecular and intermolecular cyclopropanation reactions with high efficiency and stereoselectivity. rochester.eduwpmucdn.com For example, engineered myoglobin variants can catalyze the intramolecular cyclopropanation of allyl diazoacetates to produce fused cyclopropyl-γ-lactones in high yields and with up to 99% enantiomeric excess. rochester.edu These lactones are versatile intermediates that can be converted to valuable products like the pyrethroid insecticide permethrin. rochester.edu

Another innovative approach involves electrocatalysis. A one-pot electrocatalytic domino transformation has been developed for the stereoselective synthesis of cyclopropanecarboxylic acid derivatives from simple starting materials like aldehydes and C-H acids. rsc.org This method provides a direct route to highly functionalized cyclopropanes with good stereocontrol. rsc.org These emerging strategies represent a shift towards more sustainable and efficient catalytic systems for the synthesis of complex chiral molecules. unl.ptwpmucdn.com

Chiral Resolution and Enantiomeric Enrichment of 2,2 Dimethylcyclopropanecarboxylic Acid

Chemical Resolution Techniques

Chemical resolution techniques are foundational methods for separating enantiomers from a racemic mixture. These approaches typically involve the formation of diastereomers, which possess different physical properties, allowing for their separation.

Diastereomer Salt Crystallization

A prevalent method for the resolution of carboxylic acids is through the formation of diastereomeric salts with a chiral base. This technique leverages the differential solubility of the resulting diastereomeric salt pair to enable their separation by crystallization.

Utilizing Chiral Reagents (e.g., L-carnitine oxalate (B1200264), 1-ephedrine, quinine)

The selection of an appropriate chiral resolving agent is paramount for successful diastereomeric salt crystallization. For 2,2-dimethylcyclopropanecarboxylic acid, L-carnitine oxalate has been documented as an effective resolving agent. researchgate.net The racemic acid is first converted to its acid chloride, which then reacts with L-carnitine oxalate to form diastereomeric salts. researchgate.net

Fractional Crystallization Procedures

Following the formation of diastereomeric salts, fractional crystallization is employed to separate them. This process relies on the lower solubility of one diastereomeric salt in a particular solvent system. researchgate.net By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomer crystallizes out of the solution, leaving the more soluble diastereomer dissolved.

The crystallized diastereomeric salt can then be isolated by filtration. Subsequently, the desired enantiomer of this compound is recovered by treating the salt with an acid to decompose it, followed by extraction. researchgate.net In the case of using L-carnitine oxalate, a yield of 16.7% for (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid has been reported after fractional crystallization and subsequent hydrolysis. researchgate.net

Optimization of Solvent Systems and Conditions

The efficiency of diastereomeric salt crystallization is highly dependent on the choice of solvent and other crystallization conditions. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts. The optimization process often involves screening various solvents and solvent mixtures to identify the one that provides the best separation in terms of both yield and enantiomeric excess of the desired product.

Factors such as the cooling rate, agitation, and seeding with pure crystals of the desired diastereomer can also be manipulated to improve the crystallization process. While the general principles of solvent system optimization are well-established, specific, detailed studies on the optimization of solvent systems for the diastereomeric salt crystallization of this compound are not extensively detailed in the available literature.

Resolution via Derivatization and Separation

An alternative chemical resolution strategy involves the conversion of the enantiomers into a mixture of diastereomers through covalent bond formation with a chiral derivatizing agent. These diastereomeric derivatives can then be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. While this is a general strategy for chiral resolution, specific examples of its application to this compound are not prominently featured in the reviewed scientific literature.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods for the enantiomeric enrichment of this compound. This approach commonly utilizes enzymes, such as lipases, to catalyze the stereoselective transformation of a racemic substrate.

A well-documented method involves the enzymatic kinetic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate, the ethyl ester of the target acid. tandfonline.comcjcatal.com In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted.

The lipase Novozym 435, an immobilized form of Candida antarctica lipase B, has been shown to be particularly effective for this transformation. tandfonline.comcjcatal.com The enzyme exhibits high enantioselectivity, preferentially hydrolyzing the (S)-ester to produce (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. tandfonline.comcjcatal.com

Several reaction parameters have been optimized to enhance the efficiency of this enzymatic resolution. The use of a phosphate (B84403) buffer with a pH of 7.2 and a reaction temperature of 30°C has been identified as optimal. cjcatal.com Due to the low solubility of the ethyl ester in aqueous media, the addition of a co-solvent such as N,N-dimethylformamide (DMF) has been found to be beneficial, increasing the substrate solubility and improving the reaction yield. tandfonline.com

Under optimized conditions, including a substrate concentration of 65 mmol/L and an enzyme loading of 16 g/L, a yield of 45.6% and an enantiomeric excess of 99.2% for (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid were achieved after 64 hours. cjcatal.com Further studies have shown that the addition of 15% DMF can shorten the reaction time and increase the yield. tandfonline.com

Table 1: Optimal Conditions for Enzymatic Resolution of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate using Novozym 435

| Parameter | Optimal Value | Reference |

| Enzyme | Novozym 435 | tandfonline.comcjcatal.com |

| Substrate | Ethyl-2,2-dimethylcyclopropanecarboxylate | tandfonline.comcjcatal.com |

| Substrate Concentration | 65 mmol/L | cjcatal.com |

| Enzyme Concentration | 16 g/L | cjcatal.com |

| Buffer | Phosphate Buffer | tandfonline.comcjcatal.com |

| pH | 7.2 | cjcatal.com |

| Temperature | 30°C | cjcatal.com |

| Reaction Time | 64 hours (without co-solvent) | cjcatal.com |

| Co-solvent | N,N-dimethylformamide (DMF) | tandfonline.com |

Table 2: Research Findings on the Enzymatic Resolution of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate

| Condition | Yield of (S)-(+)-DMCPA | Enantiomeric Excess (ee) of (S)-(+)-DMCPA | Reaction Time | Reference |

| Optimal conditions in aqueous buffer | 45.6% | 99.2% | 64 hours | cjcatal.com |

| Optimal conditions with 15% DMF | 49.0% | 98.7% | 56 hours | tandfonline.com |

Enantioselective Hydrolysis of Racemic Esters

Enzymatic resolution via the hydrolysis of racemic esters is an efficient route for obtaining optically pure DMCPA. This method leverages the stereoselectivity of enzymes, particularly lipases, which preferentially catalyze the hydrolysis of one ester enantiomer over the other.

Among various commercial lipases, immobilized Candida antarctica lipase B (CALB), known as Novozym 435, has demonstrated notable activity and enantioselectivity for this transformation. researchgate.netcjcatal.com The process involves the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE), yielding the desired S-(+)-DMCPA. cjcatal.comtandfonline.com The reaction parameters significantly influence the efficiency of the resolution. Optimal conditions have been identified as a buffer pH of 7.2 and a temperature of 30°C. cjcatal.com Under these optimized conditions, a 45.6% yield and an exceptional enantiomeric excess (ee) of 99.2% for S-(+)-DMCPA can be achieved within 64 hours. cjcatal.com

The choice of solvent is also critical. Due to the hydrophobic nature of the substrate, water-miscible organic co-solvents are often added to improve solubility and reaction efficiency. tandfonline.com Studies have shown that using N,N-dimethylformamide (DMF) as a co-solvent enhances both the production yield and the enantioselectivity of the reaction catalyzed by Novozym 435. tandfonline.com

| Parameter | Condition | Yield of S-(+)-DMCPA | Enantiomeric Excess (ee) of S-(+)-DMCPA |

|---|---|---|---|

| Optimal pH | 7.2 | 38.1% | 98.6% |

| Optimal Temperature | 30°C | 45.6% | 99.2% |

| Co-solvent | DMF-water medium | Enhanced | Enhanced |

| Optimal Overall | pH 7.2, 30°C, 64h | 45.6% | 99.2% |

Enantioselective Hydrolysis of Racemic Amides

An alternative enzymatic approach is the enantioselective hydrolysis of racemic 2,2-dimethylcyclopropanecarboxamide. This method utilizes amidases, which are enzymes that catalyze the hydrolysis of amide bonds.

The bacterium Delftia tsuruhatensis CCTCC M 205114, which harbors an R-amidase, has been successfully used for this purpose. nih.gov In this process, the enzyme selectively hydrolyzes the (R)-2,2-dimethylcyclopropane carboxamide from the racemic mixture to produce (R)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov This leaves the unreacted (S)-2,2-dimethylcyclopropane carboxamide, which can then be isolated. nih.gov

The reaction conditions have been optimized to maximize yield and enantioselectivity. Using immobilized cells of D. tsuruhatensis, the optimal conditions were found to be a substrate concentration of 10 mM, a pH of 8.5, and a temperature of 35°C. nih.gov Under these conditions, the (R)-acid was produced with a yield of 49.5% and an ee of over 99%. nih.gov This simultaneously afforded the desired (S)-amide with a yield greater than 49% and an ee of 97.7%. nih.gov Other microorganisms, such as Rhodococcus sp., have also been shown to catalyze the enantioselective hydrolysis of the racemic amide. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Substrate Concentration | 10 mM |

| pH | 8.5 |

| Temperature | 35°C |

| Result for (R)-acid | Yield: 49.5%, ee: >99% |

| Result for (S)-amide | Yield: >49%, ee: 97.7% |

Microbial Transformation for Optically Active Acids

Whole-cell microbial transformations provide a powerful method for producing optically active acids from various precursors, including nitriles and amides. This approach leverages the complete enzymatic machinery of the microorganism.

Several bacterial strains have been identified for their ability to perform these enantioselective transformations. For instance, Rhodococcus sp. AJ270 and Rhodococcus erythropolis can produce S-(+)-DMCPA from 2,2-dimethylcyclopropanecarbonitrile through the action of their nitrile hydratase and amidase enzyme systems. tandfonline.comresearchgate.net However, the enantiomeric excess reported for S-(+)-DMCPA from this nitrile-based route was around 90% or less. tandfonline.com

A highly effective transformation has been demonstrated using the R-amidase-producing bacterium Delftia tsuruhatensis CCTCC M 205114. nih.govresearchgate.net When presented with racemic (R, S)-2,2-dimethylcyclopropane carboxamide, immobilized cells of this bacterium perform an asymmetric hydrolysis. nih.govresearchgate.net The R-amidase selectively converts the (R)-amide into (R)-2,2-dimethylcyclopropanecarboxylic acid, leaving the (S)-amide unreacted with high enantiomeric purity. nih.gov This method is noted for its excellent enantioselectivity and the good operational stability of the immobilized cells, making it potentially suitable for industrial-scale production. nih.govresearchgate.net

| Microorganism | Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodococcus sp. AJ270 | (±)-2,2-dimethylcyclopropanecarbonitrile | Nitrile hydratase/amidase | S-(+)-DMCPA | ~90% | tandfonline.comresearchgate.net |

| Rhodococcus erythropolis | (±)-2,2-dimethylcyclopropanecarbonitrile | Nitrile hydratase/amidase | S-(+)-DMCPA | ~90% | researchgate.nettandfonline.com |

| Delftia tsuruhatensis | (±)-2,2-dimethylcyclopropanecarboxamide | R-amidase | (R)-DMCPA and (S)-amide | >99% (for acid), 97.7% (for amide) | nih.govresearchgate.net |

Chromatographic Separation Methods

Chromatographic techniques offer a powerful alternative to enzymatic resolution for the separation of DMCPA enantiomers. These methods can be broadly categorized into indirect separation of diastereomers and direct separation on chiral stationary phases.

Diastereoselective Reversed-Phase Chromatography

This indirect method involves converting the enantiomers of racemic this compound into diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. mdpi.com The resulting diastereomers have different physicochemical properties and can be separated using standard, achiral chromatography, such as reversed-phase HPLC on a silica (B1680970) gel column. mdpi.com

For example, a racemic carboxylic acid can be esterified with a chiral alcohol, or a racemic alcohol can be esterified with a chiral acid, to form diastereomeric esters. mdpi.com These diastereomeric products can then be separated by HPLC. mdpi.com After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure forms of the original acid. This strategy allows for the preparation of enantiopure compounds without the need for a chiral column. mdpi.com

| Step | Description | Technique |

|---|---|---|

| 1 | Derivatization | React racemic DMCPA with a pure chiral resolving agent (e.g., chiral alcohol) to form a mixture of diastereomers. |

| 2 | Separation | Separate the diastereomers using standard achiral HPLC (e.g., reversed-phase on silica gel). |

| 3 | Cleavage | Hydrolyze the separated diastereomeric esters to remove the chiral auxiliary and isolate the pure DMCPA enantiomers. |

Direct Enantiomer Separation on Chiral Stationary Phases

Direct separation by high-performance liquid chromatography (HPLC) is a widely used method for resolving enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. chiralpedia.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus enabling their separation. chiraltech.com

For acidic compounds like this compound, anion-exchanger type CSPs are particularly effective. chiraltech.com Chiral selectors such as O-9-tert-butylcarbamate of quinine (B1679958) (QN) and quinidine (B1679956) (QD), immobilized on silica gel (e.g., CHIRALPAK QN-AX and QD-AX), are designed for this purpose. chiraltech.com The separation mechanism is based on the ionic exchange between the positively charged chiral selector (protonated at the quinuclidine (B89598) ring) and the negatively charged (anionic) analyte. chiraltech.com This primary interaction, along with other intermolecular forces like hydrogen bonding and dipole-dipole interactions, results in chiral recognition and separation. chiraltech.com The mobile phase typically consists of a polar organic solvent like methanol, with acidic additives to control the ionization state of the analyte and selector. chiraltech.com

| Component | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), often an anion-exchanger type for acids (e.g., CHIRALPAK QN-AX). |

| Mobile Phase | Typically polar organic solvents (e.g., methanol) with acidic and/or salt additives. |

| Mechanism | Primarily ionic exchange between the chiral selector and the anionic analyte, supplemented by other intermolecular interactions. |

| Outcome | Differential retention of enantiomers on the column, leading to their direct separation. |

Derivatives of 2,2 Dimethylcyclopropanecarboxylic Acid: Synthesis and Reactivity

Synthesis of Halogenated Derivatives

The introduction of halogenated vinyl groups to the cyclopropane (B1198618) ring is a key transformation in the synthesis of various biologically active compounds. The following sections detail the synthetic routes to specific chlorinated and brominated derivatives.

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DCCA)

Also known as Permethric acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a crucial intermediate in the production of synthetic pyrethroids. scbt.com Its synthesis has been approached through several distinct chemical strategies.

A common and effective method for the synthesis of DCCA and its esters involves the olefination of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives. This transformation converts the aldehyde functionality into the desired dichlorovinyl group.

One documented approach involves the reaction of the ethyl ester of 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid with trichloromethanephosphonic acid diethyl ester. prepchem.com In this process, the reactants are added to activated magnesium filings in dimethylformamide, with the reaction temperature maintained below 60°C. prepchem.com Following the exothermic reaction, the mixture is worked up to yield the ethyl ester of 3-(2,2-dichloro-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid. prepchem.com

Another variation of this strategy employs a mixture of triethyl phosphite (B83602) and sodium trichloroacetate (B1195264) to achieve the dichlorovinylation of the same starting aldehyde. prepchem.com This reaction provides an alternative pathway to the target dichlorovinyl compound. prepchem.comgoogle.com

| Starting Material | Reagents | Solvent | Yield | Product |

| 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester | Trichloromethanephosphonic acid diethyl ester, Activated Magnesium | Dimethylformamide | 60% | 3-(2,2-Dichloro-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester |

| 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester | Triethyl phosphite, Sodium trichloroacetate | Not Specified | Not Specified | 3-(2,2-Dichloro-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester |

An alternative synthetic route involves the reaction of 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid or its derivatives with a dichloromethane (B109758) derivative. google.com This process is carried out in the presence of a base at temperatures ranging from -50°C to +50°C. google.com This method offers a direct way to introduce the dichlorovinyl moiety, starting from a readily available aldehyde precursor. The reaction is known to produce the desired products in moderate yields. google.com The use of dichloromethane derivatives in synthesis is a subject of ongoing research due to its utility as a C1 building block. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid or its derivative | Dichloromethane derivative | Base, -50°C to +50°C | 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid or its derivative |

Decarboxylation presents another strategic approach to the synthesis of DCCA. prepchem.com This method typically involves the removal of a carboxyl group from a dicarboxylic acid precursor. One specific example starts with the hydrolysis of 1,1-dimethoxycarbonyl-2,2-di-methyl-3-(2,2,2-trichloroethyl)cyclopropane using aqueous sodium hydroxide (B78521). prepchem.com Acidification of the resulting solution precipitates 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane dicarboxylic acid. prepchem.com Subsequent bulb-to-bulb distillation of this dicarboxylic acid at reduced pressure and elevated temperature (110°C - 150°C) induces decarboxylation, yielding 3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid. prepchem.com The process is reported to give a near-quantitative yield for the decarboxylation step. prepchem.com

| Precursor | Reaction | Conditions | Product |

| 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane dicarboxylic acid | Decarboxylation | Bulb-to-bulb distillation, 0.3 mm Hg, 110°C - 150°C | 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid |

The spatial arrangement of the substituents on the cyclopropane ring, specifically the cis/trans relationship between the carboxylic acid and the dichlorovinyl group, is critical for the biological activity of the final pyrethroid products. google.com Consequently, significant research has been dedicated to the stereoselective synthesis of these isomers.

Processes have been developed to produce cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylates that are substantially free of the trans isomers. google.com One such method involves the conversion of lactones of the formula where R is hydrogen or a CX3 group (X = Cl or Br) into the desired cis-acids or esters. google.com For instance, (1R,4R,5S)-6,6-dimethyl-2-oxo-4-trichloromethyl-3-oxabicyclo[3.1.0]hexane can be converted to (1R,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via zinc reduction. google.com

The synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has also been achieved through the intramolecular alkylation of a chiral enolate. acs.org Furthermore, methods for the resolution of racemic mixtures have been developed. For example, racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid can be treated with an alkaloid base such as l-ephedrine or quinine (B1679958) to selectively precipitate the salt of the desired (+)-cis isomer. google.com Hydrolysis of this salt then yields the enriched acid. google.com

| Isomer | Synthetic Strategy | Key Features |

| cis-Isomers | Conversion of specific lactones | Produces compounds essentially free of trans isomers. google.com |

| Optically Active cis-Isomers | Intramolecular alkylation of a chiral enolate | Provides a route to enantiomerically enriched products. acs.org |

| (+)-cis-Isomer | Resolution of racemic mixture with alkaloid bases | Separates the desired isomer from a cis/trans mixture. google.com |

3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The dibromo analogue, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is another important halogenated derivative. Its synthesis can be achieved through various methods, including those analogous to the synthesis of the dichloro compound. One reported synthesis involves the introduction of anhydrous hydrogen bromide gas to a stirred suspension of aluminum shot in methylene (B1212753) bromide at 60°C. prepchem.com This suggests a pathway involving bromination, although the full details of the substrate and subsequent steps are not provided in the snippet. The cis isomer of this compound is specifically noted in chemical databases. chemicalbook.com

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid

The synthesis of 3-(2-chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid can be achieved from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. A described method involves reacting the dichlorovinyl precursor with a deacidification agent in a lower aliphatic alcohol, such as industrial ethanol (B145695), under reflux conditions.

In a typical procedure, potassium hydroxide is dissolved in ethanol and heated to reflux. The starting material, (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, is then added to this solution, and the reaction mixture is maintained at reflux for several hours. The progress of the reaction can be monitored using gas chromatography (GC). After completion, the reaction mixture is cooled, and the precipitated potassium chloride is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting residue is acidified, typically with dilute hydrochloric acid, causing the product to separate as an organic phase. This phase can be cooled to induce solidification, and the crude product is then dried. Further purification by recrystallization from a solvent mixture like toluene/petroleum ether yields the final product. An 86.6% yield for the crude product has been reported through this process.

3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid

The preparation of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid involves the acidification of an aqueous alkali solution of the corresponding carboxylate salt. The resulting precipitated product is then isolated by extraction with a suitable organic solvent, such as methylene chloride. researchgate.net This process yields a mixture of cis and trans isomers of the target compound. researchgate.net For instance, one reported synthesis resulted in a crystalline mass containing both cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. researchgate.net This particular carboxylic acid is a known environmental transformation product of several pyrethroid insecticides, including bifenthrin, lambda-cyhalothrin (B1674341), and tefluthrin (B143116). nih.govnih.gov

Chemical Reactions of 2,2-Dimethylcyclopropanecarboxylic Acid and its Derivatives

Esterification Reactions

Esterification is a fundamental reaction for this compound and its derivatives, often being the final step in the synthesis of pyrethroid insecticides. The process generally involves the coupling of the carboxylic acid, or its more reactive acid chloride form, with an appropriate alcohol.

For example, the synthesis of permethrin, a photostable pyrethroid, involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (as its ethyl ester) with 3-phenoxybenzyl alcohol. wikipedia.org This transformation is typically a transesterification reaction conducted in the presence of a base like sodium ethylate or a catalyst such as tetraisopropyl titanate. wikipedia.org

Direct esterification of the carboxylic acid can also be performed. In the synthesis of cilastatin, an intermediate (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is utilized. researchgate.net General methods for esterification, such as reacting the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are applicable for these types of sterically demanding acids.

The table below summarizes examples of esterification reactions involving derivatives of this compound.

| Carboxylic Acid Derivative | Alcohol | Product Class | Reaction Type |

|---|---|---|---|

| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ethyl ester | m-phenoxybenzyl alcohol | Pyrethroid Insecticide (Permethrin) | Transesterification |

| (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | Various alcohols | Cilastatin intermediate esters | Direct Esterification |

Acylation, Sulfonylation, and Alkylation

Acylation: this compound can be converted into its more reactive acid chloride, which serves as a potent acylating agent. This is a common strategy in organic synthesis to facilitate reactions with nucleophiles. For instance, the acid can be treated with thionyl chloride (SOCl₂) to produce 2,2-dimethylcyclopropanecarbonyl chloride. researchgate.net This acid chloride can then readily react with various nucleophiles such as alcohols, amines, and carboxylates in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides, respectively. libretexts.orgyoutube.com

Sulfonylation: While specific examples of sulfonylation directly on the this compound ring system are not widely documented, general methods for the decarboxylative sulfonylation of carboxylic acids are applicable. chemistryviews.org These modern synthetic methods often involve photoredox or mechanochemical activation to couple carboxylic acids with a sulfur dioxide source (like DABSO) and an electrophile, resulting in the formation of sulfones. chemistryviews.orgchemrxiv.org This approach replaces the carboxylic acid group with a sulfonyl group.

Alkylation: Alkylation of derivatives of this compound can be achieved at the α-carbon (the carbon adjacent to the carbonyl group) via an enolate intermediate. libretexts.orglibretexts.orgyoutube.com The ester of the carboxylic acid, for example, can be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. libretexts.org This nucleophilic enolate can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com This reaction is subject to the typical limitations of SN2 reactions, favoring primary or methyl halides. libretexts.org

Nucleophilic Substitution Reactions (especially on halogenated derivatives)

The derivatives of this compound offer two primary sites for nucleophilic substitution: the acyl carbon and the halogenated side chains.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid and its derivatives (like acid chlorides) is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to nucleophilic acyl substitution, where the leaving group (e.g., -OH for the acid, -Cl for the acid chloride) is replaced by the nucleophile. chemguide.co.uk For example, the reaction of the acid chloride with an amine yields an amide, a key step in the synthesis of some biologically active pyrethroid analogs.

Substitution on Halogenated Side Chains: The halogen atoms on the vinyl or ethynyl (B1212043) side chains of derivatives like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-(2-chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid can also potentially undergo nucleophilic substitution, although these reactions are less common than vinylic substitutions. The reactivity depends on the specific substrate and reaction conditions. Nucleophilic aromatic substitution has been demonstrated on pyrimidine (B1678525) rings attached to a similar cyclopropane thioether core structure, indicating that such substitutions are feasible on appropriately activated systems. mdpi.com

Reactivity Patterns Arising from Cyclopropane Ring Strain

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed conformations of hydrogens). indigoinstruments.com This inherent strain of approximately 115 kJ/mol makes the cyclopropane ring behave somewhat like a double bond, rendering it susceptible to various ring-opening reactions that release this strain energy. This reactivity is a dominant feature of the chemistry of this compound and its derivatives.

A particularly important class of activated cyclopropanes are donor-acceptor (D-A) cyclopropanes . In these systems, the ring is substituted with both an electron-donating group (e.g., an aryl or alkoxy group) and an electron-accepting group (e.g., ester, nitrile, or ketone). This substitution pattern polarizes the C-C bond between the substituted carbons, weakening it and facilitating cleavage.

Lewis acid-catalyzed ring-opening is a common reactivity pattern for D-A cyclopropanes. uni-regensburg.de Treatment with a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) or tin(IV) chloride (SnCl₄), coordinates to the acceptor group, further weakening the adjacent C-C bond and promoting heterolytic cleavage. uni-regensburg.denih.gov This generates a stabilized 1,3-dipolar intermediate (a zwitterion). This versatile intermediate can be trapped by various dipolarophiles in cycloaddition reactions. For example, reaction with aldehydes or imines leads to the formation of five-membered heterocyclic rings like tetrahydrofurans or pyrrolidines. uni-regensburg.de This strategy provides a powerful method for constructing complex cyclic systems.

Radical ring-opening offers an alternative pathway for leveraging the ring strain. The cyclopropane ring can be opened via radical intermediates, leading to subsequent cyclization or functionalization reactions. nih.govresearchgate.net For instance, an oxidative radical process can initiate the opening of the cyclopropane ring to form a carbon-centered radical. This radical can then participate in intramolecular cyclizations, as seen in the silver-catalyzed cascade amination/ring-opening/cyclization of certain methylenecyclopropane (B1220202) (MCP) derivatives to form carbazole (B46965) structures. nih.gov These reactions demonstrate how the release of ring strain can drive the formation of more complex molecular architectures.

| Reactivity Pattern | Activating Groups | Typical Reagents/Conditions | Intermediate | Resulting Products | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Catalyzed Ring-Opening | Donor (e.g., Aryl) and Acceptor (e.g., -COOR, -CN) groups | Lewis Acids (e.g., Yb(OTf)₃, SnCl₄, TiCl₄) | 1,3-dipole (zwitterion) | Five-membered heterocycles (via [3+2] cycloaddition), rearranged products | uni-regensburg.denih.gov |

| Radical Ring-Opening/Cyclization | Various, including aryl or olefinic groups | Radical initiators, oxidants (e.g., Ag(I), Mn(III)), or photoredox catalysts | Carbon-centered radical | Cyclized or ring-expanded products (e.g., carbazoles, cyclopentenes) | nih.govresearchgate.netnih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are central to the structural confirmation of 2,2-Dimethylcyclopropanecarboxylic acid, each providing unique insights into the molecule's composition and stereochemistry.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its atomic framework.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the two methyl groups, the cyclopropane (B1198618) ring, and the carboxylic acid. The protons on the carbon adjacent to the carbonyl group are slightly deshielded and typically resonate around 2.0-3.0 ppm. libretexts.org The two methyl groups are diastereotopic and thus may exhibit slightly different chemical shifts. The cyclopropyl (B3062369) protons will appear as a complex multiplet pattern due to geminal and vicinal coupling. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Due to the molecule's symmetry, the spectrum of this compound will display signals for the carbonyl carbon, the quaternary carbon of the cyclopropane ring bonded to the methyl groups, the two equivalent methyl carbons, and the two carbons of the cyclopropane ring backbone. docbrown.info The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm region.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | >10 | Broad singlet, Carboxylic acid proton (COOH) |

| ¹H | 1.4 - 1.6 | Multiplet, Cyclopropyl methine proton (CH) |

| ¹H | 1.1 - 1.3 | Singlets, Diastereotopic methyl protons (2 x CH₃) |

| ¹H | 0.8 - 1.0 | Multiplet, Cyclopropyl methylene (B1212753) protons (CH₂) |

| ¹³C | 175 - 185 | Carbonyl carbon (COOH) |

| ¹³C | 25 - 35 | Cyclopropyl methine carbon (CH) |

| ¹³C | 20 - 30 | Quaternary cyclopropyl carbon (C(CH₃)₂) |

| ¹³C | 15 - 25 | Methyl carbons (2 x CH₃) |

Note: Predicted values are based on typical chemical shift ranges for these functional groups.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (114.14 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₁₀O₂. nih.gov Fragmentation patterns observed in the mass spectrum give structural information. For carboxylic acids, a common fragmentation pathway is the loss of a water molecule ([M-H₂O]⁺). cam.ac.uk Other fragments may arise from the cleavage of the cyclopropane ring.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS-MS) are particularly useful for analyzing this compound in complex mixtures or for metabolite identification. nih.gov LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com In MS-MS analysis, a specific parent ion is selected and fragmented to produce a unique spectrum of daughter ions, which is highly specific for the compound's structure. For instance, in related cyclopropanecarboxylic acid derivatives, fragmentation patterns are used for unambiguous identification in biological and environmental samples. nih.govnih.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound is characterized by several key absorption bands. spectroscopyonline.com

A very broad absorption band is typically observed in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. spectroscopyonline.com The broadness is due to intermolecular hydrogen bonding, which forms dimers in the solid or liquid state. spectroscopyonline.com A sharp, strong absorption peak appears between 1700 and 1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is found in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Additionally, C-H stretching vibrations from the methyl and cyclopropyl groups appear just below 3000 cm⁻¹. youtube.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3500 | Very Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1700 - 1730 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

Source: Based on general data for carboxylic acids. spectroscopyonline.com

This compound possesses a chiral center at the C1 position of the cyclopropane ring, meaning it can exist as two enantiomers, (R) and (S). Electronic circular dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com

The method involves measuring the differential absorption of left and right circularly polarized light by the chiral molecule. nih.gov The experimental ECD spectrum is then compared to theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). acs.org By matching the experimental spectrum to the calculated spectrum for either the (R) or (S) enantiomer, the absolute configuration of the sample can be unambiguously assigned. acs.org This technique is crucial in stereoselective synthesis and for characterizing chiral intermediates. researchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or biological matrices, as well as for determining its purity.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. The direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shapes and column adsorption. lmaleidykla.ltscholaris.ca

To overcome these issues, derivatization is commonly employed. The carboxylic acid is converted into a less polar and more volatile derivative, such as a methyl ester or a silyl (B83357) ester. lmaleidykla.lt For example, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice before GC analysis. lmaleidykla.lt The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar or medium-polarity column) and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). lmaleidykla.lt This approach allows for accurate quantification and purity assessment of the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. UPLC operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles, which provides higher resolution, increased speed, and greater sensitivity. sci-hub.se These methods are particularly well-suited for the analysis of non-volatile compounds like carboxylic acids. nih.gov

For the analysis of this compound and its derivatives, reverse-phase (RP) HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for carboxylic acids consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxyl group and ensure good peak shape. sielc.comsielc.comcipac.org Detection is frequently accomplished using an ultraviolet (UV) detector, as carboxylic acids exhibit absorbance at low wavelengths, typically around 210 nm. sielc.com UPLC methods offer faster analysis times and reduced solvent consumption compared to traditional HPLC. sci-hub.sesielc.com

Table 1: Example HPLC/UPLC Method Parameters for Cyclopropanecarboxylic Acids

| Parameter | HPLC Method for Cyclopropanecarboxylic Acid sielc.com | HPLC Method for 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid sielc.com |

| Column | Primesep B, 4.6x150 mm, 5 µm | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water (5/95) | Acetonitrile, Water, Phosphoric Acid |

| Buffer | 0.1% Sulfuric Acid | Phosphoric Acid (can be replaced with Formic Acid for MS) |

| Flow Rate | 1.0 ml/min | Not Specified |

| Detection | UV at 210 nm | Not Specified |

| Notes | Smaller 3 µm particle columns are available for faster UPLC applications. sielc.com | This method is scalable for preparative separation. sielc.com |

Applications in Purity Determination and Stereoisomer Separation

A primary application of HPLC and UPLC is the determination of the chemical purity of this compound. These methods can effectively separate the target compound from process-related impurities, such as starting materials, by-products, and degradation products. pensoft.net The chromatogram produced shows peaks corresponding to each compound in the mixture, and the area of each peak is proportional to the concentration of that compound. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.

Furthermore, HPLC is an indispensable tool for the separation of stereoisomers. While standard reverse-phase HPLC can separate diastereomers, the separation of enantiomers requires a chiral environment. sigmaaldrich.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP). chiraltech.com These phases are designed to interact differently with each enantiomer of a chiral compound, leading to different retention times and, thus, separation. The development of a robust method that can separate all potential stereoisomers is crucial, especially for pharmaceutical applications where different enantiomers can have vastly different biological activities. researchgate.netresearchgate.net

Determination of Stereochemical Purity

Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. heraldopenaccess.us It is a critical parameter in asymmetric synthesis and for the quality control of enantiopure compounds. nih.gov The most common and accurate method for determining ee is chiral HPLC. uma.es

Using a suitable chiral stationary phase, the two enantiomers of this compound can be separated into two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks (A1 and A2) using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

This chromatographic approach allows for the direct quantification of each enantiomer in the mixture, providing a precise measure of optical purity. heraldopenaccess.us In some cases, derivatization of the carboxylic acid with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral HPLC column. tcichemicals.com

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. amherst.edu Enantiomers rotate light by equal amounts but in opposite directions. The direction of rotation is denoted by a plus sign (+) for dextrorotatory (clockwise) or a minus sign (-) for levorotatory (counterclockwise). masterorganicchemistry.com This property is measured using a polarimeter.

The specific rotation, [α], is a standardized measure of optical rotation and is a characteristic constant for a pure chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). amherst.edu It is calculated from the observed rotation (α) using the formula:

[α] = α / (l × c)

where l is the path length of the sample tube in decimeters (dm) and c is the concentration of the sample in g/mL. masterorganicchemistry.com For a sample that is not enantiomerically pure, the measured optical rotation can be used to calculate the optical purity, which is often used as an approximation of the enantiomeric excess. For instance, the S-(+)-enantiomer of this compound is a key intermediate for the drug Cilastatin. researchgate.net

Table 2: Chiroptical Properties of this compound Enantiomers

| Enantiomer | Sign of Rotation | Reported Specific Rotation [α] | Conditions | Reference |

| (S)-enantiomer | (+) | Not specified in search results | Not specified in search results | researchgate.net |

| (R)-enantiomer | (-) | Not specified in search results | Not specified in search results |

X-ray Crystallographic Analysis for Absolute Configuration

While chromatographic and polarimetric methods can establish enantiomeric purity and the direction of optical rotation, they cannot definitively determine the absolute three-dimensional arrangement of atoms in a molecule (i.e., whether a stereocenter is R or S). Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comed.ac.uk

The technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. ed.ac.uk To determine the absolute configuration of light-atom molecules (containing no element heavier than oxygen), the phenomenon of anomalous dispersion is utilized. researchgate.net This effect, though small, allows for the differentiation between the actual structure and its mirror image. ed.ac.ukthieme-connect.de The successful determination is often validated by a statistical value known as the Flack parameter, which should be close to zero for the correct absolute structure assignment. researchgate.netnih.gov For carboxylic acids like this compound, it is often necessary to form a salt or derivative with a heavier atom to enhance the anomalous scattering effect and ensure a reliable determination. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Geometry and Conformation Analysis